molecular formula C22H28N2O5S B2758262 N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzenesulfonamide CAS No. 941955-76-6

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzenesulfonamide

Cat. No. B2758262
CAS RN: 941955-76-6
M. Wt: 432.54
InChI Key: KNSSNIITXHSXID-UHFFFAOYSA-N
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Description

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C22H28N2O5S and its molecular weight is 432.54. The purity is usually 95%.
BenchChem offers high-quality N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Interaction with Carbonic Anhydrases

Isoquinolinesulfonamides, including derivatives similar to N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzenesulfonamide, have been shown to inhibit human carbonic anhydrases (hCAs), displaying selectivity toward therapeutically relevant isozymes. The crystal structure of hCA II complexed with a related inhibitor revealed unusual inhibitor binding, providing insights into designing selective inhibitors for cancer-associated hCA IX and neuronal hCA VII (Mader et al., 2011).

Antimicrobial Properties

Compounds structurally related to N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzenesulfonamide have been synthesized and shown to exhibit antimicrobial activity. A study on novel 4-{[(8-Hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide derivatives and its oxinates demonstrated significant antimicrobial activity against various bacterial and fungal strains, indicating potential for developing new antimicrobial agents (Vanparia et al., 2010).

Protein Kinase Inhibition

Isoquinolinesulfonamides, structurally related to the compound , have been identified as potent inhibitors of cyclic nucleotide-dependent protein kinases, including protein kinase A (PKA), protein kinase G (PKG), and protein kinase C (PKC). These findings suggest potential therapeutic applications in diseases where these kinases play a critical role, such as cancer and neurological disorders (Hidaka et al., 1984).

Synthesis and Structural Analysis

Research into the synthesis and X-ray characterization of compounds related to N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzenesulfonamide has provided valuable insights into their structural properties. Studies on tetrahydro-diepoxybenzo[de]isoquinoline derivatives emphasize the importance of specific interactions, such as F⋯O contacts, in determining the stability and reactivity of these compounds, which could inform the design of new drugs with improved efficacy and selectivity (Grudova et al., 2020).

properties

IUPAC Name

3,4-dimethoxy-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5S/c1-15(2)11-12-24-19-8-6-17(13-16(19)5-10-22(24)25)23-30(26,27)18-7-9-20(28-3)21(14-18)29-4/h6-9,13-15,23H,5,10-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNSSNIITXHSXID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzenesulfonamide

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